2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride
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Overview
Description
2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride is a chemical compound with the molecular formula C8H14F2N2O2·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from 4-hydroxypiperidine: Reacting 4-hydroxypiperidine with difluoroacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the difluoroacetamide derivative.
Starting from N-methyl-2,2-difluoroacetamide: Reacting N-methyl-2,2-difluoroacetamide with 4-hydroxypiperidine under acidic conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction time are optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The difluoro group can be reduced to form a difluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the difluoro carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Piperidine-4-one derivatives.
Reduction: Difluoromethyl derivatives.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
2,2-Difluoro-N-methylacetamide: Lacks the hydroxypiperidinyl group.
2-(4-Hydroxypiperidin-4-yl)-N-methylacetamide: Lacks the difluoro group.
Uniqueness: 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide hydrochloride is unique due to the presence of both the difluoro group and the hydroxypiperidinyl moiety, which contribute to its distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable tool in various scientific and industrial fields. Its unique structure and reactivity profile offer opportunities for further research and development.
Properties
IUPAC Name |
2,2-difluoro-2-(4-hydroxypiperidin-4-yl)-N-methylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O2.ClH/c1-11-6(13)8(9,10)7(14)2-4-12-5-3-7;/h12,14H,2-5H2,1H3,(H,11,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCHUJPTGIGCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1(CCNCC1)O)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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